molecular formula C9H16O B1293950 2,2,4,4-Tetramethylcyclopentanone CAS No. 4694-11-5

2,2,4,4-Tetramethylcyclopentanone

Cat. No. B1293950
CAS RN: 4694-11-5
M. Wt: 140.22 g/mol
InChI Key: JDORIKSLMUURSD-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylcyclopentanone, also known as TMC, is an organic compound composed of a cyclic five-membered ring of four carbon atoms and one oxygen atom. It is a colorless liquid with a sweet, floral odor and is highly soluble in many organic solvents. TMC is an important intermediate in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a reagent in organic synthesis and as a catalyst in many reactions.

Scientific Research Applications

Chiral Auxiliary Potential

  • Optical Resolution and Chiral Applications : A study by Hoffmann and Scharf (1991) explored the optical resolution of alltrans-2,3,4,5-tetramethylcyclopentanone and its reduction to the corresponding alcohol. The resolution was carried out using the phthalate halfester method, and the configuration of the levorotatory enantiomer was determined. This research demonstrates the potential application of 2,2,4,4-Tetramethylcyclopentanone as a chiral auxiliary in organic synthesis (Hoffmann & Scharf, 1991).

Biological Activity

  • Antibacterial and Cytotoxic Properties : A study by Perry et al. (1991) identified 4-Hydroxy-2-cyclopentenone, a compound related to this compound, as responsible for the antibacterial activity of an extract from Passiflora tetrandra. This compound exhibited minimum inhibitory doses against various bacteria and also showed cytotoxicity to murine leukemia cells, indicating its potential application in biomedical research and pharmaceuticals (Perry et al., 1991).

Chemical Reactions and Synthesis

  • Unexpected Reaction Products : A study by Mlostoń et al. (1999) investigated the reaction of 2,2,4,4-tetramethylcyclobutane-1,3-dione under phase-transfer-catalysis conditions, which resulted in unexpected products including cyclopentanone derivatives. This research provides insight into the complex chemical behavior of this compound-related compounds in synthetic organic chemistry (Mlostoń et al., 1999).

Structural Analysis

  • Molecular Structure Determination : In a study conducted by Koningsveld and Meurs (1977), the molecular structure of a compound closely related to this compound was determined using X-ray data. This type of research is fundamental for understanding the physical and chemical properties of such compounds (Koningsveld & Meurs, 1977).

Safety and Hazards

The safety data sheet for 2,2,4,4-Tetramethylcyclopentanone indicates that it is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

Mechanism of Action

Mode of Action

The mode of action of 2,2,4,4-Tetramethylcyclopentanone is currently unknown due to the lack of research data . The interaction of this compound with its potential targets and the resulting changes remain to be discovered.

Pharmacokinetics

These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research data .

properties

IUPAC Name

2,2,4,4-tetramethylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-8(2)5-7(10)9(3,4)6-8/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDORIKSLMUURSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196989
Record name 2,2,4,4-Tetramethylcyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4694-11-5
Record name 2,2,4,4-Tetramethylcyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4694-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,4,4-Tetramethylcyclopentan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004694115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,4,4-Tetramethylcyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4,4-tetramethylcyclopentan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2,4,4-Tetramethylcyclopentanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLV27DDC35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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